molecular formula C21H21FN2O3S B2672081 N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE CAS No. 1110990-01-6

N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE

Cat. No.: B2672081
CAS No.: 1110990-01-6
M. Wt: 400.47
InChI Key: MCBPDSCJRDVZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a fluorine atom, a sulfonyl group attached to a methylbenzene ring, and a carboxamide group

Scientific Research Applications

N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.

Preparation Methods

The synthesis of N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinoline core. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the reaction of the sulfonylated quinoline with diethylamine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfonyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxamide group enhances the compound’s ability to form hydrogen bonds with target molecules, stabilizing the interaction and increasing its efficacy. Pathways involved may include inhibition of kinase enzymes, leading to disruption of signaling pathways essential for cell growth and survival.

Comparison with Similar Compounds

N,N-DIETHYL-6-FLUORO-4-(2-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its anti-malarial properties, chloroquine lacks the fluorine and sulfonyl groups present in the compound of interest, leading to different pharmacological profiles.

    Quinoline N-oxides: These compounds have an oxygen atom attached to the nitrogen in the quinoline ring, which alters their reactivity and biological activity.

    Sulfonylureas: Used as anti-diabetic agents, these compounds contain a sulfonyl group but differ in their core structure and mechanism of action.

Properties

IUPAC Name

N,N-diethyl-6-fluoro-4-(2-methylphenyl)sulfonylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-4-24(5-2)21(25)17-13-23-18-11-10-15(22)12-16(18)20(17)28(26,27)19-9-7-6-8-14(19)3/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBPDSCJRDVZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=CC=C3C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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